molecular formula C15H21N3OS B14330528 N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide CAS No. 103481-26-1

N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide

Cat. No.: B14330528
CAS No.: 103481-26-1
M. Wt: 291.4 g/mol
InChI Key: IMMAMOCEPNJLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a heptyl group, a sulfanylidene moiety, and a benzimidazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the benzimidazole intermediate with sulfur-containing reagents such as thiourea or elemental sulfur.

    Attachment of the Heptyl Group: The heptyl group can be attached via alkylation reactions using heptyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler benzimidazole derivative.

    Substitution: The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzimidazole derivatives without the sulfanylidene group.

    Substitution: Alkyl or aryl-substituted benzimidazole derivatives.

Scientific Research Applications

N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanylidene group may enhance binding affinity or specificity, while the heptyl group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is unique due to its specific combination of functional groups. The heptyl group provides hydrophobic character, the sulfanylidene group offers potential for redox activity, and the benzimidazole core is known for its biological activity. This combination makes it a versatile compound for various applications.

Properties

CAS No.

103481-26-1

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

N-heptyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide

InChI

InChI=1S/C15H21N3OS/c1-2-3-4-5-6-9-16-14(19)11-7-8-12-13(10-11)18-15(20)17-12/h7-8,10H,2-6,9H2,1H3,(H,16,19)(H2,17,18,20)

InChI Key

IMMAMOCEPNJLIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC2=C(C=C1)NC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.